molecular formula C12H9F B14158103 5-Fluoro-1,2-dihydroacenaphthylene CAS No. 6861-63-8

5-Fluoro-1,2-dihydroacenaphthylene

Cat. No.: B14158103
CAS No.: 6861-63-8
M. Wt: 172.20 g/mol
InChI Key: KMCDCJNPGSJRIH-UHFFFAOYSA-N
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Description

5-Fluoro-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C12H9F. It is a fluorinated derivative of acenaphthylene, characterized by the presence of a fluorine atom at the 5-position of the acenaphthylene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2-dihydroacenaphthylene typically involves the fluorination of acenaphthylene derivatives. One common method is the direct fluorination of 1,2-dihydroacenaphthylene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-1,2-dihydroacenaphthylene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. In medicinal chemistry, the compound’s mechanism may involve inhibition of specific enzymes or interaction with cellular receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,2-dihydroacenaphthylene
  • 5-Chloro-1,2-dihydroacenaphthylene
  • 5-Iodo-1,2-dihydroacenaphthylene

Uniqueness

5-Fluoro-1,2-dihydroacenaphthylene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic size influence the compound’s reactivity, making it more stable and reactive compared to its halogenated analogs. This uniqueness makes it valuable in various applications, particularly in fields requiring high-performance materials and pharmaceuticals .

Properties

IUPAC Name

5-fluoro-1,2-dihydroacenaphthylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCDCJNPGSJRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218704
Record name Acenaphthylene, 5-fluoro-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6861-63-8
Record name Acenaphthylene, 5-fluoro-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006861638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acenaphthylene, 5-fluoro-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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